2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

Description

Properties

IUPAC Name |

2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O5/c11-4-9(5-12)2-1-3-10(6-13,7-14)8(9)15/h8,11-15H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVIFRMLTBUBGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C(C1)(CO)CO)O)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202506 | |

| Record name | 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5416-55-7 | |

| Record name | 2,2,6,6-Tetramethylolcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5416-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,6,6-Tetramethylolcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005416557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002637944 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,6,6-TETRAMETHYLOLCYCLOHEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M97TUQ3YN3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is a polyhydroxylated cycloalkane, a unique molecular scaffold characterized by a cyclohexane ring core bearing four primary hydroxyl groups and one secondary hydroxyl group. This high density of hydroxyl moieties imparts distinct physical and chemical properties, making it a molecule of significant interest in various fields, including polymer chemistry and drug development. Its structural rigidity, hydrophilicity, and multiple points for chemical modification position it as a versatile building block for the synthesis of more complex molecules and functional materials. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, spectroscopic analysis, and potential applications, particularly within the pharmaceutical and life sciences sectors. Notably, it serves as a key intermediate in the synthesis of the hypolipidemic drug Nicomol.[1]

Molecular Structure and Conformation

The structure of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol, with the chemical formula C₁₀H₂₀O₅, features a cyclohexane ring that adopts a slightly twisted chair conformation in the solid state.[1] This conformation is influenced by the steric bulk of the four hydroxymethyl groups and the secondary hydroxyl group. The spatial arrangement of these functional groups is crucial as it dictates the molecule's reactivity and its ability to form intra- and intermolecular hydrogen bonds.

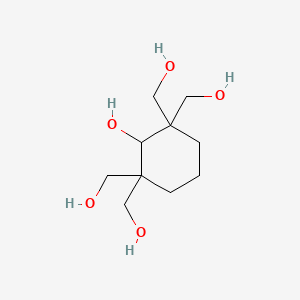

Caption: 2D representation of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol.

Physical and Chemical Properties

The physical and chemical properties of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol are largely dictated by its numerous hydroxyl groups, which facilitate extensive hydrogen bonding.

| Property | Value | Source(s) |

| CAS Number | 5416-55-7 | [2][3] |

| Molecular Formula | C₁₀H₂₀O₅ | [2][3][4][5] |

| Molecular Weight | 220.26 g/mol | [2][3][4][5] |

| Appearance | Solid | |

| Melting Point | 123-127 °C | [6] |

| Boiling Point | 441.6 °C at 760 mmHg | [5][6] |

| Density | 1.261 g/cm³ | [6] |

| Flash Point | 219.1 °C | [5][6] |

Synthesis of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

The synthesis of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is achieved through a base-catalyzed aldol condensation reaction between cyclohexanone and formaldehyde, followed by a Cannizzaro reaction. This process is a classic example of forming multiple carbon-carbon bonds and introducing several hydroxyl groups in a single synthetic sequence. The precursors for this synthesis are cyclohexanone and formaldehyde.[6]

Experimental Protocol

The following protocol is based on the procedures described by Wittcoff.

Materials:

-

Cyclohexanone

-

Formaldehyde (37% solution in water, formalin)

-

Calcium Hydroxide (or other suitable base)

-

Methanol or Ethanol (for crystallization)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, a mixture of cyclohexanone and a portion of the formaldehyde solution is prepared.

-

Base Addition: A slurry of calcium hydroxide in water is slowly added to the reaction mixture while maintaining the temperature below a certain threshold to control the exothermic aldol condensation.

-

Aldol Condensation: The remaining formaldehyde is added at a controlled rate. The reaction is typically stirred for several hours to ensure the complete formation of the intermediate, 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone.

-

Cannizzaro Reaction: The reaction mixture is then heated to induce a crossed Cannizzaro reaction, where the intermediate ketone is reduced to the final cyclohexanol product by an excess of formaldehyde, which is concurrently oxidized to formic acid. The formic acid is neutralized by the base present in the reaction mixture.

-

Workup and Purification: The reaction mixture is cooled, and the calcium salts are removed by filtration. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield crystalline 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol.

Caption: Workflow for the synthesis of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol.

Spectroscopic Analysis

The structural elucidation of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclohexane ring protons. The protons of the hydroxymethyl groups (-CH₂OH) would likely appear as distinct signals, potentially as doublets or more complex patterns due to coupling with the adjacent quaternary carbons and through-space interactions. The proton of the secondary hydroxyl group (-CHOH) would also have a characteristic chemical shift. The hydroxyl protons themselves may appear as broad singlets, and their chemical shift can be dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments in the molecule. One would expect to see signals for the quaternary carbons bearing the hydroxymethyl groups, the methylene carbons of the cyclohexane ring, the methine carbon with the secondary hydroxyl group, and the carbons of the hydroxymethyl groups. The chemical shifts of these carbons are influenced by the attached oxygen atoms.[4][7]

Infrared (IR) Spectroscopy

The IR spectrum of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups involved in hydrogen bonding. Other significant peaks would include C-H stretching vibrations of the cyclohexane ring and hydroxymethyl groups (around 2850-3000 cm⁻¹) and C-O stretching vibrations (in the 1000-1200 cm⁻¹ region).[4]

Chemical Reactivity and Potential for Derivatization

The reactivity of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is centered around its five hydroxyl groups. The presence of four primary hydroxyls and one secondary hydroxyl offers opportunities for selective chemical transformations.

-

Esterification and Etherification: The hydroxyl groups can readily undergo esterification with carboxylic acids, acyl chlorides, or anhydrides, and etherification with alkyl halides or other electrophiles. The differential reactivity between the primary and secondary hydroxyls can be exploited for selective functionalization, often with the use of bulky protecting groups or by controlling reaction stoichiometry and conditions.

-

Oxidation: The secondary hydroxyl group can be selectively oxidized to a ketone, yielding 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone. The primary hydroxyl groups can also be oxidized to aldehydes or carboxylic acids under appropriate conditions.

-

Use as a Polyol in Polymer Synthesis: Its polyfunctional nature makes it a suitable cross-linking agent or monomer in the synthesis of polyesters, polyurethanes, and other polymers. The resulting polymers would possess a high density of hydroxyl groups, which could be further functionalized.

Applications in Drug Development and Research

The highly functionalized and stereochemically defined structure of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol makes it an attractive molecule for applications in drug discovery and development.

-

Scaffold for Combinatorial Chemistry: The five hydroxyl groups provide multiple attachment points for the synthesis of compound libraries. By derivatizing these hydroxyls with various chemical moieties, a diverse set of molecules can be generated for screening in drug discovery programs.

-

Drug Delivery Systems: As a polyol, it can be incorporated into drug delivery systems. Its hydrophilic nature can be used to improve the solubility and bioavailability of poorly water-soluble drugs. It can also be used as a building block for the synthesis of biodegradable polymers for controlled-release formulations.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): As previously mentioned, 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is a known intermediate in the synthesis of the hypolipidemic drug Nicomol.[1] This highlights its proven utility in the pharmaceutical industry.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place in a tightly sealed container. It is described as a combustible solid.

Conclusion

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is a fascinating and highly functionalized molecule with a rich chemistry and significant potential for a variety of applications. Its well-defined stereochemistry, multiple hydroxyl groups, and role as a key pharmaceutical intermediate underscore its importance. This guide has provided a comprehensive overview of its properties, synthesis, and potential uses, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the full potential of this versatile chemical building block. Further research into its selective derivatization and incorporation into novel materials and therapeutic agents is warranted and promises to unlock new opportunities in chemical synthesis and medicinal chemistry.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol [aromalake.com]

- 4. 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol | C10H20O5 | CID 79442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. CAS#:5416-55-7 | 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol | Chemsrc [chemsrc.com]

- 7. hmdb.ca [hmdb.ca]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Crystal Structure of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol, a key intermediate in the synthesis of the hypolipidemic drug Nicomol. This document delves into the experimental methodologies for its synthesis, crystal growth, and subsequent structure elucidation by single-crystal X-ray diffraction. Beyond presenting the crystallographic data, this guide offers insights into the rationale behind the experimental choices, a detailed examination of the molecule's conformation, and the intricate network of intermolecular hydrogen bonds that govern its crystal packing. The structural features are discussed in the context of their implications for medicinal chemistry and drug development, providing a valuable resource for professionals in the field.

Introduction: The Significance of a Polyhydroxylated Cyclohexane

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol, with the chemical formula C₁₀H₂₀O₅, is a polyhydroxylated derivative of cyclohexane.[1] Its significance in the pharmaceutical landscape stems primarily from its role as a precursor to Nicomol, a drug used to manage high cholesterol levels.[1] The spatial arrangement of the numerous hydroxyl groups on the cyclohexane ring dictates the molecule's physical properties, reactivity, and its ability to interact with other molecules, making a thorough understanding of its three-dimensional structure paramount.

The hydroxyl groups render the molecule highly polar and capable of acting as both hydrogen bond donors and acceptors. This functionality is crucial for its solubility, crystal packing, and ultimately, its utility as a synthetic intermediate. In drug development, the stereochemistry and conformational flexibility of cyclic scaffolds like this are of fundamental importance, as they directly influence how a final drug molecule interacts with its biological target.[2][3][4] This guide will, therefore, provide a detailed crystallographic analysis, offering a foundational understanding for chemists and pharmacologists working with this and similar polyol compounds.[5][6]

Synthesis and Crystallization: From Precursors to Single Crystals

The preparation of high-quality single crystals suitable for X-ray diffraction is a critical prerequisite for accurate structure determination. This process begins with the chemical synthesis of the compound, followed by a carefully controlled crystallization procedure.

Synthesis of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

The synthesis of the title compound is based on the well-established procedure described by Wittcoff.[1] This method involves the condensation of cyclohexanone with formaldehyde in the presence of a calcium oxide catalyst.[7]

Experimental Protocol: Synthesis

-

Reaction Setup: A reaction vessel is charged with cyclohexanone, an aqueous solution of formaldehyde, and calcium oxide.

-

Condensation Reaction: The mixture is stirred, and the reaction proceeds, leading to the hydroxymethylation of the cyclohexanone ring at the alpha positions to the carbonyl group.

-

Neutralization: Upon completion of the reaction, the mixture is neutralized by the addition of formic acid to a pH of approximately 5-7.[7] This step is crucial to quench the reaction and precipitate inorganic salts.

-

Isolation of the Crude Product: The neutralized reaction mixture is evaporated to dryness. The resulting solid residue contains the desired product along with inorganic byproducts.

-

Purification: The dried residue is thoroughly extracted with methanol. 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is soluble in methanol, while the inorganic salts are largely insoluble. The methanol extract is then separated from the solid impurities.

-

Final Product Recovery: The methanolic solution is concentrated, leading to the crystallization of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol as a white, crystalline solid.[7]

Caption: Workflow for the synthesis and purification of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol.

Crystal Growth

The formation of single crystals of sufficient size and quality is paramount for a successful X-ray diffraction experiment. For polyhydroxylated compounds, which are often highly soluble in polar solvents, slow evaporation is a commonly employed and effective technique.

Experimental Protocol: Crystal Growth

-

Solvent Selection: Absolute ethanol is chosen as the solvent. The choice of solvent is critical; the compound should be moderately soluble, allowing for a slow and controlled approach to supersaturation.

-

Preparation of a Saturated Solution: The synthesized 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is dissolved in absolute ethanol at room temperature to create a nearly saturated solution.

-

Slow Evaporation: The solution is placed in a clean, dust-free container, which is loosely covered to allow for the slow evaporation of the ethanol.

-

Incubation: The container is kept in a vibration-free environment at a constant temperature for an extended period (e.g., 12 days as reported by Hua et al.).[1]

-

Crystal Harvesting: As the solvent evaporates, the concentration of the solute increases, leading to nucleation and the growth of single crystals. These crystals are then carefully harvested for analysis.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[5] The technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms in the crystal lattice.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable, colorless block-shaped single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer (e.g., a Bruker SMART 1000 CCD). A monochromatic X-ray beam (Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[1] The crystal is rotated, and a series of diffraction images are collected at different orientations. Data is typically collected at a controlled temperature (294 K in this case).[1]

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the diffracted beams. An absorption correction is applied to account for the absorption of X-rays by the crystal.[1]

-

Structure Solution: The crystal structure is solved using direct methods, which are computational techniques that use the measured intensities to determine the initial positions of the atoms.

-

Structure Refinement: The initial atomic model is refined using a least-squares method. This process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible agreement between the observed and calculated diffraction intensities. Hydrogen atoms are typically located from the difference Fourier map and refined.[1]

Caption: General workflow for single-crystal X-ray diffraction analysis.

Crystal Structure Analysis

The crystallographic analysis of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol reveals a well-ordered structure with specific conformational and intermolecular features.

Crystallographic Data

The key crystallographic parameters for 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol are summarized in the table below.[1]

| Parameter | Value |

| Chemical Formula | C₁₀H₂₀O₅ |

| Formula Weight | 220.26 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 12.181(3) |

| b (Å) | 6.0387(16) |

| c (Å) | 14.606(4) |

| V (ų) | 1074.4(5) |

| Z | 4 |

| Temperature (K) | 294 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.027 |

Molecular Conformation

The six-membered cyclohexane ring adopts a slightly twisted chair conformation.[1][8] This is a common and energetically favorable conformation for cyclohexane derivatives, as it minimizes both angle strain and torsional strain. The four hydroxymethyl groups and the hydroxyl group are attached to the cyclohexane core, and their orientations are crucial for the overall molecular shape and hydrogen bonding potential.

Hydrogen Bonding and Crystal Packing

The crystal packing of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is dominated by an extensive network of intermolecular O-H···O hydrogen bonds.[1] These interactions link adjacent molecules into a three-dimensional array, providing significant stability to the crystal lattice.[1] Additionally, an intramolecular O-H···O hydrogen bond is observed.[1]

The hydrogen bond geometry, including donor-hydrogen, hydrogen-acceptor, and donor-acceptor distances, as well as the donor-hydrogen-acceptor angle, are critical in defining the strength and directionality of these interactions. The specific hydrogen bonding scheme for this compound is detailed in the work by Hua et al.[1]

Caption: Schematic of intermolecular hydrogen bonding network.

Implications for Drug Development

The detailed crystal structure of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol provides valuable insights for medicinal chemists and drug development professionals.

-

Stereochemical Control: The synthesis of Nicomol from this precursor involves the esterification of the hydroxyl groups. The fixed stereochemistry and conformation of the starting material are critical for ensuring the correct three-dimensional structure of the final drug product, which is essential for its biological activity.[2][3][9]

-

Scaffold for Drug Design: Polyhydroxylated cyclic compounds can serve as scaffolds for the development of new therapeutic agents. The multiple hydroxyl groups provide points for further chemical modification, allowing for the synthesis of a library of derivatives with potentially diverse biological activities.

-

Understanding Physicochemical Properties: The crystal structure analysis helps to rationalize the compound's physical properties, such as its melting point and solubility. The extensive hydrogen bonding network contributes to its high melting point and its solubility in polar solvents. This understanding is crucial for formulation development.

-

Intermediate for Hypolipidemic Agents: As a key intermediate for Nicomol, the efficient and well-characterized synthesis and purification of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol are vital for the cost-effective production of this lipid-lowering agent.[1]

Conclusion

The crystal structure of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol, determined by single-crystal X-ray diffraction, reveals a molecule with a twisted chair conformation, stabilized in the solid state by a robust three-dimensional network of intermolecular hydrogen bonds. This detailed structural knowledge is not merely of academic interest; it provides a fundamental understanding of the compound's properties and behavior, which is directly relevant to its application in the pharmaceutical industry. For researchers and professionals in drug development, this guide offers a comprehensive overview, from synthesis to structural analysis, underscoring the critical role that crystallography plays in modern medicinal chemistry.

References

-

Hua, C., Li, X.-G., & Xu, S.-M. (2007). 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. Acta Crystallographica Section E: Structure Reports Online, 63(2), o547–o548. Available at: [Link]

-

El-Sayed, W. M., Al-Turkistani, A. H., & Al-Otaibi, F. A. (2010). Synthesis and antilipidemic testing of some heterocyclic derivatives of hexadecyl and cyclohexyl hemisuccinate esters. Medicinal Chemistry Research, 19(8), 870–885. Available at: [Link]

- Wittcoff, H. (1950). Preparation of 2,2,6,6-tetramethylolcyclohexanol. U.S. Patent No. 2,493,733. Washington, DC: U.S. Patent and Trademark Office.

-

Perles, J. (Ed.). (2021). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available at: [Link]

-

McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70–73. Available at: [Link]

-

Organic Syntheses. (n.d.). organolithiums and lithium 2,2,6,6-tetramethylpiperidide in reductive alkylation of epoxides. Available at: [Link]

-

D'Souza, A. A. (2022). Stereochemistry and Its Role in Drug Design. Available at: [Link]

-

Doherty, J. S. (n.d.). Stereochemistry. The Organic Chemistry of Medicinal Agents. AccessPharmacy. Available at: [Link]

- Badische Anilin- & Soda-Fabrik AG. (1977). Process for the preparation of 2,6,6-trimethyl-cyclohex-2-en-l-one. DE Patent No. 2547223B2.

-

Hua, C., Li, X.-G., & Xu, S.-M. (2007). 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. Sci-Hub. Available at: [Link]

-

Patsnap. (2023). What is the application of stereochemistry in drug design? Patsnap Synapse. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. omicsonline.org [omicsonline.org]

- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 5. Polyols in Pharma: Uses, Benefits, and Safety Insights - Creative Proteomics [creative-proteomics.com]

- 6. Overview of Polyols: Structure, Synthesis, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 7. US2493733A - Preparation of 2,2,6,6-tetramethylolcyclohexanol - Google Patents [patents.google.com]

- 8. Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

A Spectroscopic Guide to 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol: Elucidating Molecular Structure

This technical guide provides an in-depth analysis of the spectroscopic data for 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (CAS No. 5416-55-7), a polyhydroxylated cycloalkane of significant interest in polymer chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate the unambiguous identification and structural characterization of this molecule.

Introduction: The Architecture of a Polyol

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is a unique cyclic polyol characterized by a cyclohexane ring bearing four hydroxymethyl (-CH₂OH) groups at the 2 and 6 positions, and a hydroxyl (-OH) group at the 1 position. This high density of hydroxyl groups imparts significant polarity and potential for hydrogen bonding, making it a valuable building block in the synthesis of polyesters, polyurethanes, and other polymers with tailored properties. Understanding its precise three-dimensional structure is paramount for predicting its reactivity and performance in these applications.

Molecular and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₅ | PubChem[1] |

| Molecular Weight | 220.26 g/mol | PubChem[1] |

| IUPAC Name | 2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-ol | PubChem[1] |

| CAS Number | 5416-55-7 | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 123-127 °C | Sigma-Aldrich |

The molecular structure, presented below, reveals a cyclohexane chair conformation, which is crucial for interpreting the NMR spectroscopic data.

Caption: Molecular structure of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring NMR spectra for this type of compound would involve the following steps:

-

Sample Preparation: A sample of 5-10 mg of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical; D₂O is often preferred for polyols due to their high polarity and to exchange the labile hydroxyl protons, simplifying the spectrum.

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer, for instance, a Bruker Avance III 400 MHz or a Varian CFT-20 instrument, as referenced in the PubChem database.[1]

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used.

-

Referencing: Chemical shifts are referenced to an internal standard, such as trimethylsilane (TMS) at 0.00 ppm or, in the case of D₂O, to the residual HDO signal.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is expected to show distinct signals for the different types of protons in the molecule. The following table summarizes the anticipated chemical shifts and multiplicities.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.6-3.8 | m | 1H | CH-OH (C1-H) |

| ~3.4-3.6 | m | 8H | -CH₂OH (C7, C8, C9, C10-H) |

| ~1.2-1.6 | m | 6H | -CH₂- (C3, C4, C5-H) |

| ~4.5-5.5 | br s | 5H | -OH (exchangeable with D₂O) |

-

CH-OH Proton (C1-H): The single proton on the carbon bearing the secondary alcohol (C1) is expected to appear as a multiplet in the region of 3.6-3.8 ppm. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.

-

-CH₂OH Protons (C7, C8, C9, C10-H): The eight protons of the four hydroxymethyl groups are diastereotopic and are expected to resonate as a complex multiplet between 3.4 and 3.6 ppm.

-

Cyclohexane Ring Protons (-CH₂-): The six protons on the C3, C4, and C5 positions of the cyclohexane ring are in a more shielded environment and will appear as a complex multiplet further upfield, typically in the 1.2-1.6 ppm range.

-

Hydroxyl Protons (-OH): In a non-deuterated solvent, the five hydroxyl protons would appear as a broad singlet due to chemical exchange. In D₂O, these protons will exchange with deuterium, and the signal will disappear.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~70-75 | C-OH (C1) |

| ~65-70 | -CH₂OH (C7, C8, C9, C10) |

| ~45-50 | Quaternary Carbons (C2, C6) |

| ~20-30 | -CH₂- (C3, C5) |

| ~15-20 | -CH₂- (C4) |

-

C-OH Carbon (C1): The carbon atom directly bonded to the secondary hydroxyl group (C1) is the most deshielded of the sp³ carbons, resonating in the 70-75 ppm region.[2]

-

-CH₂OH Carbons (C7, C8, C9, C10): The four carbons of the hydroxymethyl groups are in a similar chemical environment and are expected to appear in the 65-70 ppm range.[3]

-

Quaternary Carbons (C2, C6): The two quaternary carbons, each bearing two hydroxymethyl groups, will be shifted downfield to the 45-50 ppm range. These signals are typically of lower intensity due to the absence of a Nuclear Overhauser Effect (NOE) enhancement in proton-decoupled spectra.[2]

-

Cyclohexane Ring Carbons (-CH₂-): The remaining three carbons of the cyclohexane ring (C3, C4, and C5) are the most shielded, with C4 being the most upfield due to its greater distance from the electron-withdrawing groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is dominated by the presence of the numerous hydroxyl groups.

Experimental Protocol: FT-IR

A common and effective method for obtaining the IR spectrum of a solid sample like this polyol is the KBr pellet technique.

-

Sample Preparation: Approximately 1-2 mg of finely ground 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: The mixture is transferred to a pellet press and subjected to high pressure (several tons) to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The key absorption bands in the IR spectrum of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol are summarized below.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretching (hydrogen-bonded) |

| 2950-2850 | Medium | C-H stretching (sp³ C-H) |

| 1470-1450 | Medium | C-H bending |

| 1100-1000 | Strong | C-O stretching |

-

O-H Stretching: A very prominent and broad absorption band in the 3600-3200 cm⁻¹ region is the hallmark of hydrogen-bonded hydroxyl groups.[4] The breadth of this peak is indicative of the extensive intermolecular and intramolecular hydrogen bonding network in the solid state.

-

C-H Stretching: The absorptions in the 2950-2850 cm⁻¹ range are characteristic of the stretching vibrations of the sp³ C-H bonds in the cyclohexane ring and the hydroxymethyl groups.

-

C-H Bending: The bending vibrations of the C-H bonds are expected to appear in the 1470-1450 cm⁻¹ region.

-

C-O Stretching: A strong absorption band in the fingerprint region, between 1100 and 1000 cm⁻¹, is characteristic of the C-O stretching vibrations of the primary and secondary alcohol groups.[4]

Mass Spectrometry (MS)

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A typical EI-MS experiment would be performed as follows:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a heated direct insertion probe or after separation by gas chromatography (GC), if the compound is sufficiently volatile and thermally stable.

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).

-

Fragmentation: The molecular ion, being a high-energy species, undergoes fragmentation to produce a series of smaller, charged fragments.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is expected to show a weak or absent molecular ion peak due to the high degree of functionality and the propensity for fragmentation.[1] The fragmentation is likely to be dominated by the loss of small, stable neutral molecules and radicals.

Caption: Predicted major fragmentation pathways for 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum

| m/z | Proposed Fragment | Fragmentation Pathway |

| 220 | [C₁₀H₂₀O₅]⁺• | Molecular Ion (M⁺•) - likely very weak or absent |

| 202 | [C₁₀H₁₈O₄]⁺• | Loss of a water molecule (H₂O) from the cyclohexanol hydroxyl group |

| 189 | [C₉H₁₇O₄]⁺ | Loss of a hydroxymethyl radical (•CH₂OH) |

| 171 | [C₉H₁₅O₃]⁺ | Sequential loss of water and a hydroxymethyl radical |

| 31 | [CH₃O]⁺ | Fragment corresponding to a hydroxymethyl group |

-

Molecular Ion (m/z 220): The molecular ion peak is expected to be of very low abundance or completely absent, a common feature for polyhydroxylated compounds.[1]

-

Loss of Water (m/z 202): A common fragmentation pathway for alcohols is the elimination of a water molecule, leading to a peak at [M-18]⁺•.[5]

-

Loss of a Hydroxymethyl Radical (m/z 189): Alpha-cleavage next to the quaternary carbons can lead to the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), resulting in a fragment at [M-31]⁺.

-

Sequential Losses: Subsequent fragmentations, such as the loss of another water molecule or hydroxymethyl radical, will lead to a series of lower mass ions.

-

Hydroxymethyl Cation (m/z 31): A peak at m/z 31, corresponding to the [CH₂OH]⁺ ion, is a characteristic fragment for primary alcohols.

Conclusion

The comprehensive analysis of NMR, IR, and predicted MS data provides a robust framework for the structural confirmation of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. The ¹H and ¹³C NMR spectra offer detailed insights into the carbon-hydrogen framework, while IR spectroscopy confirms the presence of the key hydroxyl functional groups. Although experimental mass spectrometry data is not widely available, the predicted fragmentation patterns, based on established principles, provide a valuable tool for identification. This guide serves as a foundational resource for scientists working with this versatile polyol, enabling its confident application in research and development.

References

-

PubChem. (n.d.). 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy Table. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanol. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to Key Chemical Intermediates

This guide provides a comprehensive technical overview of two important chemical compounds, each with distinct applications in industrial and research settings. The first section focuses on 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (CAS 5416-55-7) , a polyol with significant utility in polymer chemistry. The second section details 2-Amino-5-bromo-3-methylbenzoic acid , a versatile building block for pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering field-proven insights and detailed methodologies.

Part 1: A Deep Dive into 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

Chemical Identity and Synonyms

The compound registered under CAS Number 5416-55-7 is unequivocally identified by its IUPAC name, 2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-ol .[1][2] This structure, a highly functionalized cyclohexanol derivative, is a cornerstone polyol in various industrial applications. Its complex nature has led to a variety of synonyms and identifiers in chemical literature and commerce.

Table 1: Nomenclature and Identifiers for CAS 5416-55-7

| Identifier Type | Value |

| IUPAC Name | 2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-ol[1][2] |

| CAS Number | 5416-55-7[1][2] |

| EC Number | 226-511-0[3] |

| Molecular Formula | C₁₀H₂₀O₅[1][2] |

| Molecular Weight | 220.26 g/mol [1][2] |

| Common Synonyms | (2,2,6,6-Tetramethylol)cyclohexanol, 1,1,3,3-Tetra(hydroxymethyl)cyclohexan-2-ol, 2-Hydroxy-1,1,3,3-cyclohexanetetramethanol[1][3] |

| InChI | InChI=1S/C10H20O5/c11-4-9(5-12)2-1-3-10(6-13,7-14)8(9)15/h8,11-15H,1-7H2[2] |

| SMILES | C1CC(C(C(C1)(CO)CO)O)(CO)CO[2] |

Physicochemical and Spectroscopic Data

Understanding the physical and chemical properties of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is paramount for its effective application. This solid, highly hydroxylated compound exhibits properties that make it an excellent candidate as a crosslinking agent and polymer backbone component.

Table 2: Physicochemical Properties of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

| Property | Value | Source |

| Melting Point | 123-127 °C | [] |

| Boiling Point | 441.6 °C at 760 mmHg | [] |

| Density | 1.261 g/cm³ | [] |

| Flash Point | 219.1 °C | [5] |

| Topological Polar Surface Area | 101 Ų | [2] |

| Form | Solid | [3] |

Spectroscopic data confirms the compound's structure, with five distinct hydroxyl groups. The reactivity of these groups is central to its utility, with the four primary hydroxyls generally exhibiting higher reactivity than the secondary hydroxyl group, a distinction crucial for controlled polymerization and derivatization.

Synthesis Protocol: A High-Yield Approach

The synthesis of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is achieved through a base-catalyzed aldol condensation of cyclohexanone with an excess of formaldehyde, followed by a Cannizzaro reaction.[6] A notable high-yield isolation procedure was patented by Harold Wittcoff, which addresses the challenge of separating the crystalline product from the syrupy reaction mixture.[3]

Experimental Protocol: Synthesis and Isolation

-

Reaction Setup: In a suitable reaction vessel, cyclohexanone and formaldehyde are reacted in the presence of a calcium oxide catalyst. The reaction is typically allowed to proceed at room temperature for several days.[3]

-

Neutralization: Upon completion, the reaction mixture is neutralized to a pH of 5-7 using formic acid. This step is critical as it precipitates the calcium catalyst as calcium formate.[3]

-

Evaporation: The neutralized aqueous mixture is then evaporated to dryness, preferably under vacuum, to yield a solid mixture of the desired product and calcium formate.[3]

-

Extraction: The dried solid is extracted with a low-molecular-weight aliphatic alcohol, such as methanol or ethanol. The 2,2,6,6-tetramethylolcyclohexanol is soluble in the alcohol, while the calcium formate is not.[3]

-

Isolation and Crystallization: The alcoholic extract is separated from the insoluble inorganic material by filtration. The extract is then concentrated, and the final product is crystallized from the concentrated solution, affording high-purity crystals in yields of 85-90%.[3]

Caption: Synthesis workflow for 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol.

Applications in Science and Industry

The primary application of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is as a polyol, a class of compounds widely used in the production of polymers.[7] Its five hydroxyl groups make it an effective crosslinking agent, enhancing the mechanical strength, chemical resistance, and durability of the resulting materials.[8]

-

Coatings and Resins: It is a key component in high-performance coatings, varnishes, and primers. Its incorporation into polyester and polyurethane resins leads to durable and resistant finishes suitable for industrial and construction applications.[5]

-

Polymer Chemistry: As a monomer, it can be used to create complex polymer architectures. The differential reactivity of its primary and secondary hydroxyls can be exploited to control the branching and crosslinking density of polymers.

-

Drug Development: While polycyclic structures are valuable scaffolds in medicinal chemistry, there is limited evidence for the direct application of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol in drug development.[9] Its high hydrophilicity and potential for extensive hydrogen bonding could be explored in the context of drug delivery systems or as a scaffold for multivalent ligands, though other polyols are more commonly employed for these purposes.

Part 2: A Technical Overview of 2-Amino-5-bromo-3-methylbenzoic acid

Chemical Identity and Synonyms

2-Amino-5-bromo-3-methylbenzoic acid is a substituted anthranilic acid derivative that serves as a crucial intermediate in the synthesis of pharmaceuticals.[10] Unlike the previous compound, this molecule is associated with multiple CAS numbers, which appear to be used interchangeably in the literature and by chemical suppliers.

Table 3: Nomenclature and Identifiers for 2-Amino-5-bromo-3-methylbenzoic acid

| Identifier Type | Value |

| IUPAC Name | 2-amino-5-bromo-3-methylbenzoic acid[11] |

| CAS Numbers | 206548-13-2, 13091-43-5[8][11][12] |

| Molecular Formula | C₈H₈BrNO₂[11][13] |

| Molecular Weight | 230.06 g/mol [12] |

| Common Synonyms | 5-Bromo-3-methylanthranilic acid[11] |

| InChI | InChI=1S/C8H8BrNO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)[11] |

| SMILES | CC1=C(C(=CC(=C1)Br)C(=O)O)N[11] |

Physicochemical and Spectroscopic Data

The properties of this white to light brown powder are consistent with its use as a building block in organic synthesis. Its solubility profile and melting point are important considerations for reaction setup and purification.

Table 4: Physicochemical Properties of 2-Amino-5-bromo-3-methylbenzoic acid

| Property | Value | Source |

| Melting Point | 236-238 °C | [14] |

| XLogP3 | 2.4 | [12] |

| Topological Polar Surface Area | 63.3 Ų | [12] |

| Form | White to light brown powder | [15] |

| Solubility | Soluble in ethanol, ethers, and chlorinated hydrocarbons; insoluble in water.[15] |

Spectroscopic analysis, including ¹H NMR and mass spectrometry, confirms the substitution pattern on the benzene ring. For instance, the ¹H NMR spectrum in DMSO shows characteristic signals for the aromatic protons and the methyl group.[5]

Synthesis Protocol: Regioselective Bromination

The synthesis of 2-Amino-5-bromo-3-methylbenzoic acid is typically achieved through the regioselective electrophilic bromination of 2-amino-3-methylbenzoic acid. The directing effects of the amino and carboxylic acid groups, along with the methyl group, favor bromination at the 5-position. Two common methods are presented below.

Experimental Protocol 1: Bromination with HBr

-

Dissolution: Dissolve 2-amino-3-methylbenzoic acid (10.0 g, 66 mmol) in dimethyl sulfoxide (DMSO).

-

Bromination: Add 48% aqueous hydrogen bromide solution (18.0 mL) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Quenching and Precipitation: Quench the reaction with a saturated sodium bicarbonate solution and continue stirring overnight.

-

Isolation: Collect the resulting precipitate by filtration and dry under vacuum to yield 2-amino-5-bromo-3-methylbenzoic acid (13.0 g, 85% yield) as a pink solid.[5]

Experimental Protocol 2: Bromination with N-Bromosuccinimide (NBS)

-

Dissolution: Dissolve 2-amino-3-methylbenzoic acid (500 mg, 3.31 mmol) in N,N-dimethylformamide (DMF) (33 mL).

-

Addition of NBS: Add N-bromosuccinimide (618 mg, 3.47 mmol) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 1 hour.

-

Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL).

-

Isolation: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under vacuum to give the product (760 mg, quantitative yield) as a brown solid.[5]

Caption: Synthesis workflows for 2-Amino-5-bromo-3-methylbenzoic acid.

Applications in Research and Drug Development

2-Amino-5-bromo-3-methylbenzoic acid is a highly versatile building block in medicinal chemistry, primarily due to its three distinct functional groups that allow for a wide range of chemical transformations.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of treatments for cancer and inflammatory diseases.[10] Its structure is a scaffold for designing dual inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are overexpressed in many cancers.

-

Specific Drug Synthesis: A notable application is its use in the copper-catalyzed synthesis of quinazolinone scaffolds, which are precursors to drug candidates like Ziresovir, a treatment for Respiratory Syncytial Virus (RSV).[10]

-

Organic Synthesis: Beyond pharmaceuticals, it is a versatile reagent in broader organic synthesis and is used as an intermediate in the creation of complex agrochemicals and dyes.[10]

-

Reactivity and Functional Group Transformations:

-

The amino group can be diazotized and subjected to Sandmeyer-type reactions to introduce a variety of other functional groups.[10]

-

The bromo group can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. It can also be converted to a cyano group via copper-catalyzed cyanation.[16]

-

The carboxylic acid group can be converted to esters, amides, or other derivatives, allowing for the attachment of various side chains or pharmacophores.

-

References

-

Journal of Beijing University of Chemical Technology (Natural Science Edition). (n.d.). Synthesis of 2,2,6,6-tetrahydroxymethyl cyclohexanol allyl ether. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). US2493733A - Preparation of 2,2,6,6-tetramethylolcyclohexanol.

-

PubChem. (n.d.). 2-Amino-5-bromo-3-methylbenzoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision Organic Compounds for Laboratory Synthesis: Focus on 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID. Retrieved from [Link]

-

Kimteks. (n.d.). Polyol Resins. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. Retrieved from [Link]

-

Van der Schyf, C. J., et al. (n.d.). Polycyclic compounds: Ideal drug scaffolds for the design of multiple mechanism drugs? Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol | C10H20O5 | CID 79442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US2493733A - Preparation of 2,2,6,6-tetramethylolcyclohexanol - Google Patents [patents.google.com]

- 5. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of 2,2,6,6-tetrahydroxymethyl cyclohexanol allyl ether [journal.buct.edu.cn]

- 7. researchgate.net [researchgate.net]

- 8. 2-Amino-5-bromo-3-methylbenzoic acid 95% | CAS: 206548-13-2 | AChemBlock [achemblock.com]

- 9. Polycyclic compounds: Ideal drug scaffolds for the design of multiple mechanism drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5 | Benchchem [benchchem.com]

- 11. 2-Amino-5-bromo-3-methylbenzoic acid | C8H8BrNO2 | CID 11850383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Amino-3-bromo-5-methylbenzoic acid | C8H8BrNO2 | CID 2774400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. nbinno.com [nbinno.com]

- 15. chembk.com [chembk.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Thermal Stability and Decomposition of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol: A Methodical Approach for Researchers

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the thermal stability and decomposition profile of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. While specific literature on the thermal analysis of this particular polyol is not extensively available, this document synthesizes established principles of thermal analysis of polyhydric alcohols to propose a robust investigational strategy. The methodologies outlined herein are designed to yield high-quality, reproducible data, enabling a thorough characterization of the material's thermal properties.

Introduction to 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is a polyol with the chemical formula C₁₀H₂₀O₅.[][2] Its structure, characterized by a cyclohexane ring with four hydroxymethyl groups and one hydroxyl group, suggests a high degree of hydrophilicity and the potential for extensive hydrogen bonding. These structural features are anticipated to significantly influence its thermal behavior, including its melting point, boiling point, and decomposition pathway. A summary of its known physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O₅ | [][2][3] |

| Molecular Weight | 220.26 g/mol | [][2][3] |

| Melting Point | 123-127 °C | [][4][5] |

| Boiling Point | 441.6 °C at 760 mmHg | [][4] |

| Density | 1.261 g/cm³ | [][4] |

| IUPAC Name | 2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-ol | [][2] |

The Importance of Thermal Stability Analysis

For drug development professionals and materials scientists, understanding the thermal stability of a compound is paramount. It dictates storage conditions, manufacturing process parameters, and the ultimate safety and efficacy of a final product. Thermal decomposition can lead to the formation of impurities, loss of active ingredient, and potentially toxic byproducts. Therefore, a thorough investigation into the thermal behavior of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is a critical step in its development and application.

Recommended Analytical Techniques for Thermal Characterization

Based on established methods for the thermal analysis of polyols, a multi-technique approach is recommended to gain a comprehensive understanding of the thermal properties of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol.[6][7] The primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an essential tool for determining the onset of decomposition, the temperature ranges of different decomposition stages, and the composition of the final residue. For polyols, TGA can reveal mass loss due to dehydration, volatilization, and ultimately, thermal decomposition.[8][9]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions.[10][11] For 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol, DSC will be invaluable for determining its melting point and enthalpy of fusion, as well as identifying any endothermic or exothermic decomposition processes.[8]

Experimental Protocols

The following protocols are designed to provide a robust and reproducible thermal analysis of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol into a clean, tared TGA pan (platinum or alumina is recommended).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass change (%) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset).

-

Identify the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).

-

Quantify the mass loss at each decomposition step.

-

Note the percentage of residual mass at the end of the experiment.

-

Rationale: A heating rate of 10 °C/min is a standard rate that provides a good balance between resolution and experiment time. An inert atmosphere is crucial to study the intrinsic thermal decomposition without the influence of oxidation.[12]

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, enthalpy of fusion, and identify any other thermal transitions of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol into a clean, tared DSC pan (aluminum is typically suitable). Crimp a lid onto the pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min. This will capture the melting event.

-

Cool the sample to 25 °C at 10 °C/min.

-

Ramp the temperature a second time from 25 °C to 450 °C at 10 °C/min to observe any post-melting transitions and the onset of decomposition.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the melting point (Tm) from the peak of the endothermic melting transition.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

-

Identify any other endothermic or exothermic events and their corresponding temperatures.

-

Rationale: The heat-cool-heat cycle is important for separating reversible events like melting from irreversible processes like decomposition. The second heating run provides information on the thermal behavior of the material after it has been melted.

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the thermal analysis of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol.

Sources

- 2. 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol | C10H20O5 | CID 79442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. CAS#:5416-55-7 | 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol | Chemsrc [chemsrc.com]

- 5. 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol 97 5416-55-7 [sigmaaldrich.com]

- 6. Thermal Study of Polyols for the Technological Application as Plasticizers in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. akjournals.com [akjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. sdewes.org [sdewes.org]

Solubility of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol in different solvents

An In-Depth Technical Guide to the Solubility of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is a polyhydroxylated cycloalkane with a unique structural architecture, lending itself to potential applications in polymer chemistry, drug delivery, and materials science. A fundamental understanding of its solubility in various solvent systems is paramount for its effective utilization in these fields. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific quantitative solubility data for 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is not extensively reported in public literature, this guide equips researchers with the foundational knowledge and detailed experimental protocols necessary to generate reliable and reproducible solubility data in their own laboratories.

Compound Profile: 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

A thorough understanding of the physicochemical properties of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is the cornerstone for predicting and interpreting its solubility behavior.

1.1. Chemical Structure and Properties

The molecular structure of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is characterized by a cyclohexane ring backbone with five hydroxyl groups, four of which are part of hydroxymethyl substituents. This high density of hydroxyl groups dictates its polarity and potential for hydrogen bonding.

Caption: Chemical structure of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol.

Table 1: Physicochemical Properties of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

| Property | Value | Source(s) |

| CAS Number | 5416-55-7 | [1] |

| Molecular Formula | C₁₀H₂₀O₅ | [2][3] |

| Molecular Weight | 220.26 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 123-127 °C | [4] |

| Boiling Point | 441.6 °C at 760 mmHg | [4] |

| Density | 1.261 g/cm³ | [4] |

| Synonyms | (2,2,6,6-Tetramethylol)cyclohexanol, 1,1,3,3-Tetra(hydroxymethyl)cyclohexan-2-ol, 2-Hydroxy-1,1,3,3-cyclohexanetetramethanol |

Theoretical Considerations for Solubility

The principle of "like dissolves like" is fundamental to predicting solubility. The solubility of a solute in a solvent is governed by the intermolecular interactions between them.

2.1. Role of Hydrogen Bonding

The five hydroxyl (-OH) groups in the 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol molecule make it a potent hydrogen bond donor and acceptor. This structural feature suggests a high affinity for polar protic solvents, such as water and lower alcohols (e.g., methanol, ethanol), which can also engage in extensive hydrogen bonding.

2.2. Impact of the Cyclohexane Backbone

The cyclohexane ring provides a nonpolar, hydrophobic character to the molecule. This lipophilic nature may contribute to some degree of solubility in less polar organic solvents. The overall solubility in a given solvent will be a balance between the hydrophilic nature of the multiple hydroxyl groups and the lipophilic nature of the carbon backbone.

2.3. Predicted Solubility Profile

-

High Solubility: Expected in polar protic solvents like water, methanol, and ethanol, due to strong hydrogen bonding interactions. Dimethyl sulfoxide (DMSO), a highly polar aprotic solvent, is also likely to be an effective solvent.[5]

-

Moderate to Low Solubility: Expected in solvents of intermediate polarity, such as acetone and ethyl acetate.

-

Poor Solubility: Expected in nonpolar solvents like hexane, toluene, and chloroform, where the dominant intermolecular forces would be weak van der Waals interactions, insufficient to overcome the strong cohesive forces of the crystalline solid.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a robust and well-controlled experimental methodology is essential. The conventional shake-flask method is a gold standard for determining thermodynamic (or equilibrium) solubility.[6] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid solute.

3.1. The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring that equilibrium is reached and accurately measured.

Materials and Equipment:

-

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (high purity, >97%)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow:

Caption: Workflow for the shake-flask solubility determination method.

Detailed Procedure:

-

Preparation: Add an excess amount of solid 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator. Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration no longer changes over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, centrifuge the vials to pellet the remaining solid.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. To remove any remaining solid particles, pass the sample through a syringe filter into a clean vial. This step is critical to avoid artificially high concentration readings.

-

Analysis: Prepare a series of dilutions of the clear filtrate. Quantify the concentration of the dissolved compound using a pre-validated analytical method. HPLC is often preferred as it can separate the compound of interest from any potential impurities or degradation products. A refractive index detector may be suitable for this compound given its lack of a strong chromophore.

-

Data Reporting: Express the solubility in units such as mg/mL, g/L, or mol/L.

3.2. Causality Behind Experimental Choices

-

Use of Excess Solid: This ensures that the solution becomes saturated and remains so throughout the experiment, which is the definition of thermodynamic solubility.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility.

-

Extended Equilibration Time: This allows the dissolution process to reach a true equilibrium state. For some compounds and viscous solvents, this can take a significant amount of time.

-

Filtration/Centrifugation: These steps are essential for the complete removal of undissolved solid particles, which would otherwise lead to an overestimation of solubility.

Data Presentation and Interpretation

For a comprehensive understanding, the solubility of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol should be determined in a range of solvents with varying polarities. The results should be tabulated for easy comparison.

Table 2: Template for Reporting Solubility Data of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Polar Protic | 25 | ||

| Methanol | Polar Protic | 25 | ||

| Ethanol | Polar Protic | 25 | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | ||

| Acetone | Polar Aprotic | 25 | ||

| Ethyl Acetate | Moderately Polar | 25 | ||

| Dichloromethane | Nonpolar | 25 | ||

| Toluene | Nonpolar | 25 | ||

| Hexane | Nonpolar | 25 |

Conclusion

While published quantitative solubility data for 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is scarce, its highly polar, polyhydroxylated structure provides a strong theoretical basis for predicting its solubility behavior. It is anticipated to be highly soluble in polar protic solvents and sparingly soluble in nonpolar solvents. For researchers and drug development professionals, the generation of precise and reliable solubility data is a critical step in harnessing the potential of this molecule. The detailed shake-flask protocol and analytical considerations provided in this guide offer a robust framework for these essential experimental determinations. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, thereby accelerating research and development efforts involving 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol.

References

-

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol | C10H20O5 | CID 79442. PubChem. [Link]

-

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. Chemsrc. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Cyclohexanol. Wikipedia. [Link]

-

nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Organic Syntheses Procedure. [Link]

-

Solubility measurement of polymorphic compounds via the pH-metric titration technique. International Journal of Pharmaceutics. [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

- WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Cyclohexanol. PubChem. [Link]

-

SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. IUPAC. [Link]

-

SOLUBILITY DATA SERIES. IUPAC. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol | C10H20O5 | CID 79442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS#:5416-55-7 | 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol | Chemsrc [chemsrc.com]

- 4. biosynth.com [biosynth.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. srdata.nist.gov [srdata.nist.gov]

An In-depth Technical Guide to 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol: Synthesis, Properties, and Applications in Advanced Material and Drug Development

This guide provides a comprehensive technical overview of 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol, a polyhydroxylated cycloaliphatic compound. With its unique sterically hindered structure and high density of hydroxyl groups, this molecule serves as a versatile building block in polymer chemistry and presents intriguing possibilities as a scaffold in medicinal chemistry and a foundational core for novel drug delivery systems. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique properties of this polyol.

Core Molecular Identity and Physicochemical Properties

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol, also known by its synonym 2,2,6,6-tetramethylolcyclohexanol, is a C10 cycloalkane polyol. Its fundamental properties are crucial for understanding its reactivity and potential applications.

Molecular Formula: C₁₀H₂₀O₅[1][2]

Molecular Weight: 220.26 g/mol [1][2]

The molecule's structure features a cyclohexane ring in a slightly twisted chair conformation.[3] This arrangement is sterically crowded with four hydroxymethyl groups and one hydroxyl group, which dictates its intermolecular interactions, primarily through extensive hydrogen bonding.[3]

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | 2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-ol | PubChem[1] |

| CAS Number | 5416-55-7 | PubChem[1] |